molecular formula C12H23NO B7460432 1-(Azocan-1-yl)-3-methylbutan-1-one

1-(Azocan-1-yl)-3-methylbutan-1-one

Cat. No.: B7460432
M. Wt: 197.32 g/mol
InChI Key: GAZMBIMOLCRNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azocan-1-yl)-3-methylbutan-1-one is a ketone derivative featuring an 8-membered azocane ring (azacyclooctane) attached to a 3-methylbutan-1-one moiety. The azocane ring contributes unique steric and electronic properties due to its size and conformational flexibility, distinguishing it from smaller azacycloalkanes like piperidine or azetidine. Its nitrogen-containing ring may enhance solubility and binding interactions in biological systems, though this depends on substituent effects and ring strain .

Properties

IUPAC Name

1-(azocan-1-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-11(2)10-12(14)13-8-6-4-3-5-7-9-13/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZMBIMOLCRNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Ring Strain : Smaller rings (e.g., azetidine) exhibit higher strain, increasing reactivity but reducing stability. Azocane’s 8-membered ring minimizes strain, favoring thermodynamic stability .
  • Solubility : Larger rings like azocane may improve aqueous solubility compared to piperidine derivatives due to reduced hydrophobicity .

Aryl-Substituted 3-Methylbutan-1-one Derivatives

Aromatic substituents introduce electronic effects and influence applications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 2-hydroxyphenyl 178.23 Hydrogen bonding capability; used in polymer engineering and coatings
1-(4-Bromophenyl)-3-methylbutan-1-one 4-bromophenyl 241.12 Electron-withdrawing Br enhances electrophilicity; research reagent
1-(4-Fluorophenyl)-3-methylbutan-1-one 4-fluorophenyl 180.22 Fluorine improves metabolic stability; pharmaceutical intermediate
1-(3-Methoxyphenyl)-3-methylbutan-1-one 3-methoxyphenyl 192.25 Methoxy group alters electronic density; agrochemical applications

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Br in ) increase ketone reactivity, while electron-donating groups (e.g., methoxy in ) enhance resonance stabilization .
  • Biological Activity : Fluorinated derivatives () are prized in drug design for their ability to modulate bioavailability and binding affinity .

Heteroaromatic Derivatives

Heterocyclic substituents introduce diverse electronic and steric profiles:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one 5-fluoropyridin-3-yl 181.20 Pyridine’s basic nitrogen enables coordination chemistry; discontinued but studied for catalysis
1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one 5-chlorothiophen-2-yl 202.72 Thiophene’s sulfur atom aids in charge transfer; material science applications

Key Observations :

  • Coordination Potential: Pyridine-containing derivatives () may act as ligands in metal-catalyzed reactions, though stability varies with substituents .
  • Charge Transfer : Thiophene derivatives () are valuable in organic electronics due to their conductive properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.